molecular formula C19H18N2O6S B6117409 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzoate CAS No. 5878-54-6

2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzoate

Cat. No. B6117409
CAS RN: 5878-54-6
M. Wt: 402.4 g/mol
InChI Key: IDVNMDAFOIXAGD-UHFFFAOYSA-N
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Description

2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzoate (MMB-2201) is a synthetic cannabinoid that has been increasingly used as a research chemical in recent years. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzoate involves binding to the CB1 and CB2 receptors in the endocannabinoid system, which are primarily located in the brain and immune system, respectively. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzoate can induce a range of biochemical and physiological effects, including increased heart rate, altered blood pressure, and changes in body temperature. It has also been shown to affect the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzoate in lab experiments is its high potency and selectivity for CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, its relatively short half-life and potential for toxicity at high doses are important limitations to consider.

Future Directions

Future research on 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzoate could focus on exploring its potential therapeutic applications, such as in the treatment of pain, inflammation, and neurodegenerative diseases. Additionally, further studies could be conducted to investigate the effects of chronic exposure to 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzoate and its potential for addiction and other adverse effects.

Synthesis Methods

The synthesis of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzoate involves a series of chemical reactions that begin with the condensation of 2-nitrobenzoic acid with 2-methoxyphenylacetonitrile. This intermediate product is then reacted with thionyl chloride and morpholine to yield the final product.

Scientific Research Applications

2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzoate has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to have a high affinity for both CB1 and CB2 receptors, and to induce a range of physiological and biochemical effects.

properties

IUPAC Name

[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S/c1-25-17-12-13(18(28)20-8-10-26-11-9-20)6-7-16(17)27-19(22)14-4-2-3-5-15(14)21(23)24/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVNMDAFOIXAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974309
Record name 2-Methoxy-4-(morpholine-4-carbothioyl)phenyl 2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5878-54-6
Record name 2-Methoxy-4-(morpholine-4-carbothioyl)phenyl 2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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